Bis(6-chloro-3-methylpyridin-2-yl)methanone
Overview
Description
“Bis(6-chloro-3-methylpyridin-2-yl)methanone” is a chemical compound with the CAS number 1414864-03-1 . It is used in various scientific research applications due to its remarkable versatility.
Physical And Chemical Properties Analysis
The physical and chemical properties of “Bis(6-chloro-3-methylpyridin-2-yl)methanone” such as its melting point, boiling point, density, molecular formula, and molecular weight can be found on various chemical databases .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Characterization : Bis(6-chloro-3-methylpyridin-2-yl)methanone and its derivatives are often synthesized via condensation reactions. For instance, a study by Percino et al. (2005) detailed the unexpected synthesis of a similar compound, 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, through a condensation reaction, characterizing its molecular and crystalline structure through various spectroscopy methods and X-ray diffraction (Percino et al., 2005).
Crystallography Studies : In another study, researchers synthesized and analyzed a variety of compounds related to bis(6-chloro-3-methylpyridin-2-yl)methanone, confirming their structures using spectroscopy and X-ray diffraction techniques. These compounds were also evaluated for antimicrobial and antioxidant activities, revealing moderate antifungal properties (Rusnac et al., 2020).
Chemical Properties and Reactivity
Reactivity and Preparation Methods : A study by Miranda et al. (2009) explored different preparation methods for a similar compound, bis-(1H-benzimidazol-2-yl)-methanone, examining its conformational dynamics and employing various spectroscopy techniques and DFT calculations for characterization (Miranda et al., 2009).
Thermal Properties and Fluorescence : Kim et al. (2016) investigated derivatives of bis(6-chloro-3-methylpyridin-2-yl)methanone as thermally activated delayed fluorescent (TADF) emitters. They studied their efficiency and emission properties, demonstrating the potential of these compounds in optoelectronic applications (Kim et al., 2016).
Potential Applications in Diverse Fields
Use in Propellant Chemistry : Zhao et al. (2019) synthesized a compound structurally related to bis(6-chloro-3-methylpyridin-2-yl)methanone and explored its application as a green energetic oxidizer in solid rocket propellants. Their study highlighted its high density, stability, and performance as a potential replacement for ammonium perchlorate (Zhao et al., 2019).
Phosphatase Biomimetics : Dalle et al. (2013) worked on complexes involving bis(6-chloro-3-methylpyridin-2-yl)methanone derivatives, examining their potential as catalysts in biochemical reactions, specifically mimicking the activity of phosphatase enzymes (Dalle et al., 2013).
Safety And Hazards
The safety data sheet for a similar compound suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .
properties
IUPAC Name |
bis(6-chloro-3-methylpyridin-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-7-3-5-9(14)16-11(7)13(18)12-8(2)4-6-10(15)17-12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGLQPWLJVQQFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Cl)C(=O)C2=C(C=CC(=N2)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501248965 | |
Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(6-chloro-3-methylpyridin-2-yl)methanone | |
CAS RN |
1414864-03-1 | |
Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1414864-03-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanone, bis(6-chloro-3-methyl-2-pyridinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501248965 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.